3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester
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Description
“3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester” is a chemical compound with the linear formula C18H27BFNO2 . It is a highly valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(16(20)12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 .Chemical Reactions Analysis
Pinacol boronic esters, including this compound, are known to undergo catalytic protodeboronation, a process that is paired with a Matteson–CH 2 –homologation. This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.23 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Organoboron Compounds in Sensor Technology
Organoboron compounds, such as phenylboronic acid pinacol esters, play a crucial role in the development of fluoride ion sensors. For instance, studies have shown that these compounds act as Lewis acid receptors in polymeric membranes, offering a pathway to enhance selectivity and sensitivity towards fluoride ions. This is particularly relevant for environmental monitoring and healthcare diagnostics, where fluoride level detection is essential. One study highlighted the use of 4-octyloxyphenylboronic acid (OPBA) and pinacol ester of 2,4,6-trifluorophenylboronic acid (PE-PBA) as fluoride-selective ionophores, demonstrating their potential in crafting more precise fluoride sensors (Jańczyk et al., 2012).
Advances in Organic Synthesis
The versatility of organoboron compounds, including 3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester, is evident in their application in organic synthesis, particularly in the borylation of polyfluoroarenes. Research has shown that nickel-catalyzed transformations of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation provide a gateway to synthesize multifluoroarenes as building blocks for further chemical synthesis. This process underscores the importance of organoboron compounds in expanding the toolkit for constructing complex organic molecules with high precision (Zhou et al., 2016).
Material Science Innovations
In material science, the integration of phenylboronic acid esters into polymers has led to the development of responsive materials with potential applications in drug delivery systems. For example, the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester showcases the creation of polymers that can degrade in response to specific stimuli. Such materials are promising for the controlled release of therapeutic agents, highlighting the role of organoboron compounds in advancing biomaterials technology (Cui et al., 2017).
properties
IUPAC Name |
1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(16(20)12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUCVCPBEXXWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester |
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